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Compound of Interest

Compound Name: BI-3663

Cat. No.: B2384880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo

administration of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for

Focal Adhesion Kinase (FAK).

Introduction to BI-3663
BI-3663 is a highly selective PROTAC that induces the degradation of FAK, a non-receptor

tyrosine kinase involved in cell adhesion, migration, and proliferation.[1][2] It functions by

hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag FAK for proteasomal degradation.[1]

[3] This targeted protein degradation offers a powerful tool to study the therapeutic potential of

FAK ablation in various disease models, particularly in oncology.

Physicochemical and In Vitro Activity Data
A clear understanding of the physicochemical properties and in vitro potency of BI-3663 is

essential for designing robust in vivo experiments.
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Property Value Reference

Molecular Formula C₄₄H₄₂F₃N₇O₁₂ MedChemExpress

Molecular Weight 917.84 g/mol MedChemExpress

PTK2/FAK IC₅₀ 18 nM [3]

PTK2/FAK DC₅₀ 30 nM [3]

In Vitro Degradation

Potently degrades PTK2 in

various cell lines, including

Hep3B2.1-7 and A549 cells.

[3]

Solubility and Storage
Proper handling and storage of BI-3663 are critical to maintain its stability and activity.

Condition Instructions Reference

Powder Storage
Store at -20°C for up to 3

years or 4°C for up to 2 years.
MedChemExpress

Stock Solution (in DMSO)

Store in aliquots at -80°C for

up to 2 years or -20°C for up to

1 year. Avoid repeated freeze-

thaw cycles.

MedChemExpress

Solubility in DMSO
Up to 300 mg/mL (requires

sonication).
MedChemExpress

In Vivo Formulation Solubility
≥ 7.5 mg/mL in the

recommended vehicle.
[4]

In Vivo Study Preparation: Formulation and
Administration
While specific in vivo dosage information for BI-3663 is not publicly available in the reviewed

literature, a standard formulation for this compound has been published. Pharmacokinetic (PK)
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and maximum tolerated dose (MTD) studies have been performed in mice, indicating its

suitability for in vivo use.[5] Researchers should perform dose-ranging studies to determine the

optimal and safe dosage for their specific animal model and experimental goals.

Recommended Vehicle Formulation
For in vivo administration, a common vehicle for PROTACs with similar physicochemical

properties is a multi-component system designed to enhance solubility and bioavailability.

Component Percentage

DMSO 10%

PEG300 40%

Tween-80 5%

Saline (0.9% NaCl) 45%

This formulation has been shown to achieve a BI-3663 concentration of at least 7.5 mg/mL.[4]

Protocol for Preparing the In Vivo Formulation
This protocol describes the preparation of 1 mL of the dosing solution. Scale the volumes as

needed for your experiment, preparing a slight excess to account for any loss during

preparation and administration.

Materials:

BI-3663 powder

Dimethyl sulfoxide (DMSO), anhydrous

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile saline (0.9% sodium chloride)
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Sterile conical tubes

Pipettes and sterile tips

Vortex mixer

Sonicator (optional, but recommended for initial DMSO dissolution)

Procedure:

Prepare a Concentrated Stock Solution in DMSO:

Weigh the required amount of BI-3663 powder.

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g.,

75 mg/mL).

If necessary, gently warm the solution and use a sonicator to ensure complete dissolution.

The solution should be clear.

Add PEG300:

In a sterile conical tube, add 400 µL of PEG300.

Add 100 µL of the concentrated BI-3663 DMSO stock solution to the PEG300.

Vortex thoroughly until the solution is homogeneous.

Add Tween-80:

To the DMSO/PEG300 mixture, add 50 µL of Tween-80.

Vortex again until the solution is clear and uniform.

Add Saline:

Slowly add 450 µL of sterile saline to the mixture.

Vortex thoroughly. The final solution should be a clear, homogenous solution.
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Final Preparation:

Visually inspect the solution for any precipitation. If precipitation occurs, the solution may

be gently warmed.

It is highly recommended to prepare this formulation fresh on the day of dosing.

Administration Route
The provided formulation is suitable for intraperitoneal (IP) injection. While other administration

routes may be possible, IP injection is a common method for delivering compounds with this

type of vehicle in preclinical studies.

Diagram of the In Vivo Formulation Workflow:
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Step 1: Prepare Stock Solution

Step 2: Prepare Dosing Vehicle

BI-3663 Powder

Concentrated Stock
(e.g., 75 mg/mL)

Dissolve with sonication

DMSO

Homogenous Mixture 1

Add to PEG300

PEG300

Tween-80

Homogenous Mixture 2 Saline

Final Dosing Solution
(≥ 7.5 mg/mL)

Add Tween-80

Add Saline

IP_Injection

Administer to Animal Model

Click to download full resolution via product page

Caption: Workflow for preparing BI-3663 for in vivo studies.

Signaling Pathway of BI-3663 Action
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BI-3663 mediates the degradation of FAK through the ubiquitin-proteasome system.
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Caption: Mechanism of BI-3663 induced FAK degradation.

Experimental Considerations
Dose-Response Studies: It is imperative to perform initial dose-response and tolerability

studies to identify a safe and effective dose of BI-3663 in your chosen animal model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the relationship

between drug exposure and target degradation, it is advisable to conduct PK/PD studies.

This involves collecting plasma and tissue samples at various time points after administration

to measure BI-3663 concentration and FAK protein levels.
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Control Groups: Appropriate control groups should be included in all in vivo experiments.

This includes a vehicle control group and potentially a negative control compound that binds

to FAK but does not induce its degradation.

Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for the ethical care and use of laboratory animals. Monitor animals

for any signs of toxicity or adverse effects.

By following these guidelines, researchers can effectively prepare and utilize BI-3663 for in vivo

studies to explore the therapeutic potential of FAK degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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